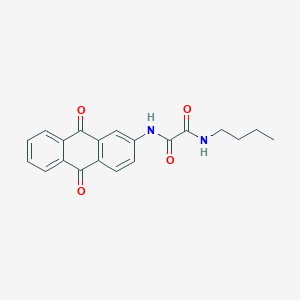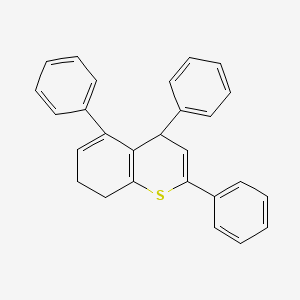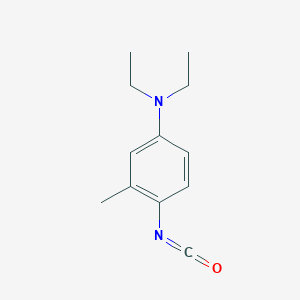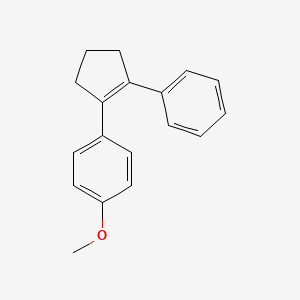![molecular formula C12H12O3P+ B14351941 Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium CAS No. 91271-19-1](/img/no-structure.png)
Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a methoxynaphthalene moiety, and an oxophosphanium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium typically involves the reaction of 5-methoxynaphthalene with a suitable phosphonium reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the oxophosphanium group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Comparaison Avec Des Composés Similaires
Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium can be compared with other similar compounds, such as:
- Hydroxy[(5-methoxynaphthalen-1-yl)methyl]phosphonium
- Methoxy[(5-hydroxynaphthalen-1-yl)methyl]oxophosphanium
- Hydroxy[(5-methoxynaphthalen-1-yl)methyl]phosphine oxide
These compounds share structural similarities but differ in their functional groups and reactivity. This compound is unique due to its specific combination of hydroxy, methoxy, and oxophosphanium groups, which confer distinct chemical and biological properties.
Propriétés
| 91271-19-1 | |
Formule moléculaire |
C12H12O3P+ |
Poids moléculaire |
235.19 g/mol |
Nom IUPAC |
hydroxy-[(5-methoxynaphthalen-1-yl)methyl]-oxophosphanium |
InChI |
InChI=1S/C12H11O3P/c1-15-12-7-3-5-10-9(8-16(13)14)4-2-6-11(10)12/h2-7H,8H2,1H3/p+1 |
Clé InChI |
PACAUIYONUHOCA-UHFFFAOYSA-O |
SMILES canonique |
COC1=CC=CC2=C(C=CC=C21)C[P+](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


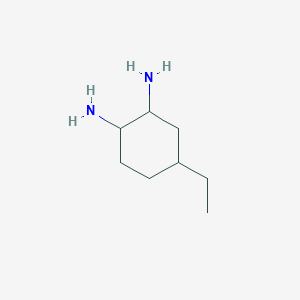

![1,2,5a,6,11,11a-Hexahydro-1,4-epoxynaphtho[2,3-d]oxepin-5(4H)-one](/img/structure/B14351886.png)
